![molecular formula C15H14N4O2S2 B2683568 (E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide CAS No. 2035007-69-1](/img/structure/B2683568.png)
(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-inflammatory Properties
Compounds containing the thiophene nucleus have been found to be effective anti-inflammatory agents . This makes them potentially useful in the treatment of diseases characterized by inflammation.
Antipsychotic Properties
Thiophene-based compounds have also been found to have antipsychotic properties . This suggests potential applications in the treatment of mental health disorders.
Antifungal Properties
These compounds have been shown to have antifungal properties . This could make them useful in the development of new antifungal medications.
Antioxidant Properties
Thiophene-based compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Anticancer Properties
Thiophene-based compounds have been found to have anticancer properties . This suggests potential applications in the development of new cancer treatments.
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-23(21,9-7-13-4-2-1-3-5-13)16-10-14-11-19(18-17-14)15-6-8-22-12-15/h1-9,11-12,16H,10H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFQFNMIGUJCI-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide |
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